molecular formula C9H14O B1361359 1-Cyclohexylidenepropan-2-one CAS No. 874-68-0

1-Cyclohexylidenepropan-2-one

Cat. No. B1361359
CAS RN: 874-68-0
M. Wt: 138.21 g/mol
InChI Key: KVSOBMXTKPYCSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclohexylidenepropan-2-one can be represented by the InChI code 1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h7H,2-6H2,1H3 . The canonical SMILES representation for this compound is CC(=O)C=C1CCCCC1 .


Physical And Chemical Properties Analysis

1-Cyclohexylidenepropan-2-one has a molecular weight of 138.21 g/mol . It has a XLogP3-AA value of 1.9, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 138.104465066 g/mol . The topological polar surface area of the compound is 17.1 Ų . The compound has 10 heavy atoms .

Scientific Research Applications

Synthesis and Coordination with Transition Metals

1-Cyclohexylidenepropan-2-one has been utilized in the synthesis of various compounds and coordination with transition metals. For instance, it's used in the creation of 5,6-O-Cyclohexylidene-1-amino-3-azahexane, which is synthesized from 1-chloro-2,3-O-cyclohexylidenepropane. This compound further coordinates with Co(II), Ni(II), and Cu(II) acetates, suggesting its potential in the development of new coordination complexes (Ozturk, Şekerci, & Ozdemir, 2005).

Catalysis and Chemical Reactions

1-Cyclohexylidenepropan-2-one plays a role in catalysis and various chemical reactions. For example, it's involved in the selective allylic oxidation of cyclohexene, where nitrogen-doped carbon nanotubes (NCNTs) act as catalysts. This process demonstrates high efficiency and conversion rates, showing the compound's applicability in chemical synthesis (Cao, Yu, Peng, & Wang, 2014).

Structural and Spectroscopic Analysis

The compound also finds application in structural and spectroscopic analysis. Studies have investigated its behavior in different media, leading to insights into its structural interconversions and spectroscopic properties. Such investigations are crucial for understanding its chemical behavior and potential applications in sensors or analytical chemistry (Pană et al., 2017).

Reactive Distillation and Industrial Applications

1-Cyclohexylidenepropan-2-one is relevant in reactive distillation, particularly in the production process of high purity cyclohexanone, which is a key raw material in the nylon industry. This showcases its importance in industrial applications and material synthesis (Lorenzo et al., 2016).

Safety And Hazards

The safety information for 1-Cyclohexylidenepropan-2-one includes several hazard statements: H302, H351, and H412 . The precautionary statements include P201, P202, P264, P270, P273, P281, P301+P312, P308+P313, P330, P405, and P501 .

properties

IUPAC Name

1-cyclohexylidenepropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSOBMXTKPYCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236327
Record name 2-Propanone, 1-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylidenepropan-2-one

CAS RN

874-68-0
Record name 2-Propanone, 1-cyclohexylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JL Loebach, DM Bennett… - The Journal of Organic …, 1998 - ACS Publications
… Reaction of 1-cyclohexylidenepropan-2-one 30 (0.216 g, 1.56 mmol) with LiHMDS (1.75 mmol) and TFETFA (0.26 mL, 0.381 g, 1.91 mmol) in 5 mL of THF according to the general …
Number of citations: 68 pubs.acs.org
I Nykänen - Zeitschrift für Lebensmittel-Untersuchung und …, 1986 - Springer
High-resolution gas chromatography and mass spectrometry were used to analyse the composition of the volatile oil of basil (Ocimum basilicum L.) cultivated in Finland. Of the 54 …
Number of citations: 0 link.springer.com
P Müller, E Maîtrejean - Collection of Czechoslovak Chemical …, 1999 - cccc.uochb.cas.cz
… To sodium hexamethyldisilazane (4.1 ml, 4.00 mmol) in dry THF (5.0 ml) was added dropwise at –78 C, 1-cyclohexylidenepropan-2-one (14; 500 mg, 3.62 mmol) in THF (10 ml) under …
Number of citations: 29 cccc.uochb.cas.cz
YL Ban, L You, KW Feng, FC Ma, XL Jin… - The Journal of Organic …, 2021 - ACS Publications
We describe a mild and broadly applicable protocol for the preparation of a diverse array of multisubstituted α-selenoenals and -enones from readily accessible propargylic alcohols …
Number of citations: 17 pubs.acs.org

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